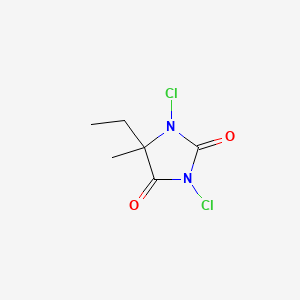

1,3-Dichloro-5-ethyl-5-methylhydantoin

説明

Overview of Hydantoin (B18101) Chemistry and Derivatives in Scholarly Contexts

Hydantoin, a heterocyclic organic compound with the chemical formula CH₂C(O)NHC(O)NH, is a cornerstone of significant academic and industrial research. wikipedia.org First isolated in 1861 by Adolf von Baeyer during his research on uric acid, this five-membered ring structure, chemically known as imidazolidine-2,4-dione, is an oxidized derivative of imidazolidine. wikipedia.orgjddtonline.info Its structure contains two amide functional groups within the ring. study.com

The synthesis of hydantoins has been a subject of extensive study. Early methods, still relevant today, include the Urech hydantoin synthesis developed by Friedrich Urech in 1873, which involves the reaction of an amino acid with potassium cyanate. jddtonline.infostudy.com Another prominent method is the Bucherer–Bergs reaction, which utilizes a carbonyl compound (ketone or aldehyde), ammonium (B1175870) carbonate, and potassium cyanide. jddtonline.infostudy.com Modern synthetic chemistry has expanded upon these foundations, developing numerous protocols for creating diversely substituted hydantoins. organic-chemistry.orgthieme-connect.comtandfonline.com

The true value of the hydantoin core in scholarly research lies in its role as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov The hydantoin ring possesses multiple sites for substitution, allowing for the creation of vast libraries of derivatives. researchgate.netnih.govnih.gov This structural versatility has led to the development of hydantoin-based compounds with a broad spectrum of biological and pharmacological activities. researchgate.netnih.gov These activities include anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netekb.eg Several clinically approved drugs, such as the anticonvulsant Phenytoin and the androgen receptor antagonist Enzalutamide, are built upon the hydantoin framework, underscoring its importance in drug discovery. researchgate.netnih.govnih.gov

| Property | Description |

| IUPAC Name | Imidazolidine-2,4-dione |

| Chemical Formula | C₃H₄N₂O₂ |

| Molar Mass | 100.077 g·mol⁻¹ |

| Melting Point | 220 °C (428 °F; 493 K) |

| Key Structural Features | Five-membered ring with three carbon and two nitrogen atoms, containing two amide functional groups. study.com |

Significance of N-Halogenated Hydantoins in Contemporary Chemical Science

N-halogenated hydantoins represent a significant class of hydantoin derivatives where one or both of the nitrogen atoms in the hydantoin ring are covalently bonded to a halogen atom, typically chlorine or bromine. wikipedia.orggoogle.com These compounds are a prominent part of a broader class of antimicrobial agents known as N-halamines. mdpi.com N-halamines are compounds containing one or more nitrogen-halogen covalent bonds that act as a source of oxidizing halogen. mdpi.com

The primary significance of N-halogenated hydantoins in contemporary chemical science stems from their potent biocidal properties. They exhibit strong antimicrobial activity against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. mdpi.com The mechanism of their antimicrobial action involves the transfer of the oxidative halogen (e.g., Cl+) from the N-halamine to the microbial cells, leading to their inactivation. mdpi.com

In academic and industrial research, N-halogenated hydantoins are extensively studied for applications in disinfection and sanitation. wikipedia.org Compounds such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and bromochlorodimethylhydantoin (BCDMH) are widely used as disinfectants. wikipedia.orgnih.gov A key area of contemporary research is the incorporation of N-halamine moieties, including halogenated hydantoins, into polymers to create antimicrobial surfaces. rsc.orgrsc.orgnih.gov These materials are of great interest for applications in healthcare, food packaging, and water purification due to their ability to provide long-lasting and rechargeable antimicrobial protection. nih.govresearchgate.net The biocidal properties can often be regenerated by re-exposing the material to a halogen source, such as a bleach solution. nih.govresearchgate.net

| Compound Name | Key Application Area |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Disinfectant, chlorinating agent. wikipedia.orgnih.gov |

| Bromochlorodimethylhydantoin (BCDMH) | Disinfectant, biocide. wikipedia.org |

| Dibromodimethylhydantoin (DBDMH) | Disinfectant, biocide. wikipedia.org |

| Polymeric N-halamines | Rechargeable antimicrobial surfaces. rsc.orgrsc.org |

Historical Context and Evolution of Research on 1,3-Dichloro-5-ethyl-5-methylhydantoin within the N-Halamine Class

The development of halogenated hydantoins as effective halogen-donating compounds has a history rooted in the need for stable, solid sources of oxidizing halogens. Research into N-halogenated compounds for various applications, including organic synthesis and disinfection, paved the way for the investigation of specific hydantoin derivatives.

This compound emerged as a member of the N-halamine class of biocides. nih.gov It is structurally analogous to more commonly cited compounds like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). nih.govhaz-map.com The synthesis of such mixed ethyl-methyl analogues was part of a broader effort to create a variety of N-halogenated hydantoins with specific physical and chemical properties. wikipedia.org Patents from the mid-20th century describe methods for producing mixed N-halogenated, 5-substituted hydantoins, indicating an industrial interest in these compounds as halogen donors. google.com

The evolution of research on this compound is closely tied to the broader advancements in the field of N-halamine chemistry. Its primary utility lies in its function as a biocide or disinfectant. nih.govpesticideinfo.org In aqueous environments, it undergoes hydrolysis to release hypochlorous acid (HOCl), which is the active biocidal agent. nih.govhaz-map.com The parent hydantoin, 5-ethyl-5-methylhydantoin (B102286) (EMH), is a persistent metabolite formed after the release of chlorine. nih.govhaz-map.com

| Property | Value |

| IUPAC Name | 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione |

| CAS Number | 89415-87-2 |

| Molecular Formula | C₆H₈Cl₂N₂O₂ |

| Molecular Weight | 211.04 g/mol |

| Primary Classification | Biocide/Disinfectant |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2/c1-3-6(2)4(11)9(7)5(12)10(6)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTZZDZZNXTWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035839 | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Halohydantoins: Usually off-white solids; [Reference #1] | |

| Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89415-87-2 | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89415-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089415872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-5-ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT0QPJ56WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Chemical Reactivity and Transformation

Hydrolytic Mechanisms and Hypohalous Acid Release

The utility of 1,3-dichloro-5-ethyl-5-methylhydantoin as an oxidizing and disinfecting agent is fundamentally linked to its reactivity with water. In aqueous environments, the compound undergoes hydrolysis, leading to the release of active chlorine species responsible for its chemical reactivity.

Kinetics and Equilibrium Studies of Hydrolysis in Aqueous Media

In aqueous solutions, this compound and other N-chlorinated hydantoins undergo hydrolysis to release hypochlorous acid (HOCl). researchgate.netnih.gov This process is a key feature of N-halamine compounds, which act as reservoirs for oxidizing halogens. researchgate.net The hydrolysis reaction for a generic 1,3-dichloro-5,5-disubstituted hydantoin (B18101) (where R1=ethyl, R2=methyl) can be represented by a stepwise equilibrium:

Step 1: DCDEMH + H₂O ⇌ MCDEMH⁻ + H⁺ + HOCl

Step 2: MCDEMH⁻ + H₂O ⇌ DEMH + OH⁻ + HOCl

Here, DCDEMH represents this compound, MCDEMH⁻ is the monochlorinated anion, and DEMH is the fully hydrolyzed 5-ethyl-5-methylhydantoin (B102286).

Role of pH in Controlling Halogen Speciation and Release Dynamics

The pH of the aqueous medium plays a critical role in the hydrolysis of this compound and the subsequent speciation of the released active chlorine. The released hypochlorous acid (HOCl) is a weak acid and exists in equilibrium with its conjugate base, the hypochlorite (B82951) ion (OCl⁻):

HOCl ⇌ H⁺ + OCl⁻

This equilibrium is governed by the pKa of hypochlorous acid, which is approximately 7.5.

Acidic to Neutral pH (pH < 7.5): In this range, the equilibrium favors the formation of hypochlorous acid (HOCl). HOCl is generally considered the more potent antimicrobial and oxidizing species due to its uncharged nature, which allows it to penetrate cell walls more effectively. researchgate.netstackexchange.com

Alkaline pH (pH > 7.5): At higher pH values, the equilibrium shifts towards the formation of the hypochlorite ion (OCl⁻). researchgate.net While still an effective disinfectant, OCl⁻ is a less potent biocide than HOCl. stackexchange.com

Therefore, the pH of the solution directly controls the dynamics of halogen release and the dominant active chlorine species present. In many synthetic applications, particularly oxidations carried out in acidic media, the protonated form of hypochlorous acid, H₂OCl⁺, has been identified as an even more potent reactive species. ijsdr.orgresearchgate.net The formation of H₂OCl⁺ is catalyzed by H⁺ ions, further highlighting the influence of pH on the compound's reactivity. ijsdr.org

Oxidative Reaction Pathways Mediated by this compound

This compound functions as a versatile oxidizing agent for a variety of organic substrates. Its oxidative capacity stems from the electrophilic nature of the chlorine atoms bonded to the nitrogen atoms of the hydantoin ring, which are effectively sources of "Cl⁺".

Electron Transfer Mechanisms in Organic Transformations

The primary mechanism of oxidation involves the transfer of a chloronium ion (Cl⁺) or its hydrated forms (HOCl, H₂OCl⁺) from the hydantoin to a substrate. arcjournals.orgijsdr.org Kinetic studies on the oxidation of various organic compounds using the analogous 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) provide insight into the electron transfer processes.

For instance, in the oxidation of chalcones, the reaction follows first-order kinetics with respect to the oxidant (DCDMH) and fractional order with respect to the substrate. researchgate.net This suggests a mechanism where the rate-determining step involves the reaction between the oxidant and the substrate. The reactive species of the oxidant have been identified as HOCl and, in acidic media, the more powerful H₂OCl⁺. ijsdr.orgresearchgate.net The reaction does not typically proceed via a free radical mechanism, as evidenced by the failure to initiate polymerization of monomers like acrylonitrile. researchgate.net

The general pathway can be summarized as:

Hydrolysis: The dichlorohydantoin releases HOCl in the presence of water.

Protonation (in acidic media): HOCl is protonated to form the highly electrophilic H₂OCl⁺.

Attack on Substrate: The electrophilic chlorine species attacks the electron-rich center of the substrate (e.g., a double bond or a lone pair on a heteroatom), leading to a two-electron oxidation of the substrate.

Mechanistic Aspects of Oxidative Transformations in Synthetic Applications

This compound and its dimethyl analog are employed in a wide array of synthetic transformations, including the oxidation of alcohols, the cleavage of oximes, and the α-chlorination of ketones. nih.govresearchgate.net

In the oxidation of ketones, mechanistic studies suggest a dual pathway involving both the keto and enol forms of the substrate. ijsdr.org The reaction rate is often dependent on acid concentration, which catalyzes the enolization of the ketone, and the subsequent attack by the active chlorine species. For example, the oxidation of para-nitro acetophenone (B1666503) by DCDMH in an aqueous acetic acid medium is proposed to involve the H₂OCl⁺ species attacking the enol form of the ketone in the rate-determining step. ijsdr.org

The kinetic data from such studies provide valuable information for understanding and optimizing synthetic protocols. Below are representative tables summarizing kinetic findings from studies using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), which is expected to have reactivity comparable to the ethyl-methyl derivative.

Table 1: Kinetic Parameters for the Oxidation of Chalcone by DCDMH

| Parameter | Order of Reaction |

|---|---|

| [DCDMH] | 1 |

| [Chalcone] | 0.63 (Fractional) |

| [H⁺] | Unaffected |

Table 2: Effect of Reaction Conditions on Oxidation Rate of p-Nitroacetophenone by DCDMH

| Condition | Observation |

|---|---|

| Increasing [H⁺] | Catalyzes the reaction (fractional order) |

| Increasing Acetic Acid % (decreasing dielectric constant) | Decreases the reaction rate |

| Addition of Dimethylhydantoin (product) | Negative effect on the rate |

These findings underscore a complex interplay between the substrate, oxidant, and reaction medium, where the dichlorohydantoin serves as a controlled source of electrophilic chlorine for a variety of oxidative transformations.

Halogen Migration and Rearrangement Processes

Intramolecular halogen migration or rearrangement in 1,3-dichloro-5,5-disubstituted hydantoins like this compound is not a commonly reported phenomenon under typical reaction conditions. The N-Cl bonds in the dichlorinated hydantoin ring are relatively stable, with their primary reactivity being heterolytic cleavage in the presence of a nucleophile or protic solvent, leading to the release of a "Cl⁺" equivalent.

However, studies on related N-halamine structures provide some context for halogen mobility. For instance, computational work on the chlorination of the parent 5,5-dimethylhydantoin (B190458) suggests a mechanism where the N3 nitrogen is chlorinated first, followed by the N1 position to form the dichloro derivative. researchgate.net While this describes the formation pathway rather than a rearrangement, it highlights the distinct reactivity of the two nitrogen atoms.

Furthermore, research on the monohalogenation of N-unsubstituted hydantoins has shown that the reaction can proceed through an intermediate 1,3-dihalo compound. This is followed by an intermolecular transfer of a halogen atom from the N3 position to the N1 position of another hydantoin molecule. This process is a halogen transfer between molecules, not an intramolecular rearrangement within a single, already-dichlorinated molecule.

While intramolecular 1,2-halogen migrations are known in other chemical systems, such as in the gold-catalyzed reactions of haloallenyl ketones, there is currently no direct evidence to suggest that a similar intramolecular rearrangement process is a significant reaction pathway for this compound. nih.gov Its chemistry is dominated by its role as an oxidizing and chlorinating agent through the release of active chlorine.

Intramolecular Chlorine Rearrangements within the Hydantoin Scaffold

While direct studies on this compound are not extensively detailed in the provided results, the behavior of analogous N-chlorohydantoins, such as trimethyl-substituted derivatives, offers significant insights. A notable reaction is the migration of a chlorine atom, which can occur under certain conditions like UVA irradiation. acs.org Computational studies using Density Functional Theory (DFT) have been employed to explore the mechanisms of these rearrangements. acs.org

One proposed intramolecular pathway involves a series of sigmatropic shifts of a hydrogen atom, facilitating the chlorine's movement around the hydantoin ring. acs.org However, for some N-chlorohydantoins, this intramolecular route is predicted to have a higher free energy of activation compared to intermolecular pathways, suggesting it may not be the predominant mechanism in solution. acs.org The stability of the N-Cl bond is a critical factor, with substitutions on the hydantoin ring influencing the propensity for such rearrangements. For instance, phenyl substitution at the 5-position can weaken the N1-Cl bond, potentially leading to increased rearrangement tendencies. researchgate.net

Intermolecular Hydrogen Atom Transfer Reactions (HATR) in N-Chlorohydantoin Systems

Intermolecular Hydrogen Atom Transfer Reactions (HATR) represent a key mechanistic pathway for N-chlorohydantoin systems, often competing with or dominating intramolecular rearrangements. acs.org This process involves a radical abstracting a hydrogen atom from a neighboring molecule, initiating a chain reaction. acs.orglumenlearning.com

For trimethyl-substituted N-chlorohydantoins, computational and experimental evidence suggests that the intermolecular HATR pathway has a lower absolute free energy of activation (ΔG‡) than the intramolecular route. acs.org This finding is more consistent with observed product ratios in solution, where a radical abstracts a hydrogen atom from another hydantoin molecule. acs.org This mechanism is a fundamental aspect of radical chain reactions, which consist of initiation, propagation, and termination steps. lumenlearning.comlibretexts.orglibretexts.orgnumberanalytics.com The propagation phase, where the radical reacts with a stable molecule to form a new radical, is central to the HATR process. lumenlearning.comnumberanalytics.com The stability of the resulting radical intermediate plays a significant role in the reaction's regioselectivity. lumenlearning.com

Table 1: Comparison of Proposed Mechanisms for Chlorine Rearrangement in N-Chlorohydantoins

| Mechanism Type | Description | Key Characteristics | Supporting Evidence |

| Intramolecular | Chlorine atom migrates within the same molecule, facilitated by sigmatropic hydrogen shifts. | Higher calculated free energy of activation (ΔG‡) in some systems. acs.org | DFT calculations propose this as a possible, though less favorable, pathway. acs.org |

| Intermolecular (HATR) | A radical abstracts a hydrogen atom from a neighboring molecule, leading to chlorine transfer. | Lower calculated absolute ΔG‡, consistent with experimental product ratios in solution. acs.org | Experimental NMR data and DFT calculations support this as the more likely pathway in solution. acs.org |

Photolytic Decomposition Mechanisms and Radical Pathways

The exposure of N-chlorohydantoins to ultraviolet (UV) radiation can induce photolytic decomposition through the homolytic cleavage of the N-Cl bond. lumenlearning.comlibretexts.orgnumberanalytics.com This initiation step generates a hydantoin-based radical and a chlorine radical, which can then participate in subsequent radical pathways. lumenlearning.comlibretexts.org The energy from UV light is necessary to overcome the energy barrier for this bond cleavage. lumenlearning.comlibretexts.org

Once formed, these highly reactive radical species can engage in several reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, a key step in propagation. lumenlearning.comnumberanalytics.com

Chlorine Rearrangement: As discussed, radical intermediates are central to the intermolecular HATR mechanisms that lead to chlorine migration. acs.org

Chain Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.org

The stability of the N-Cl bond is a determining factor in the rate of photolytic decomposition. Studies on related compounds have shown that structural modifications, such as adding a phenyl group at the 5-position of the hydantoin ring, can decrease the stability of the N-Cl bond and thus increase its susceptibility to photolysis. researchgate.net The quantum yield, which is the number of destroyed molecules divided by the number of photons absorbed, is a key parameter in these processes, although it is often less than 1 as not all photons are absorbed productively. wikipedia.org

Nucleophilic Substitution and Derivatization at the Hydantoin Ring System

The hydantoin ring system, including N-chloro derivatives, is a versatile scaffold for chemical synthesis and derivatization. jsynthchem.comjsynthchem.comnih.gov While the chlorine atoms of this compound are primarily electrophilic ("Cl+") sources, the ring itself can undergo reactions with nucleophiles, often after the chlorinating potential has been utilized or if the starting hydantoin is not chlorinated.

Hydantoins serve as precursors for the synthesis of a wide array of functionalized molecules, including important unnatural amino acids. jsynthchem.comjsynthchem.comnih.gov Common synthetic routes to create substituted hydantoins include multicomponent reactions like the Bucherer-Bergs reaction, which condenses a ketone (or aldehyde), cyanide, and ammonium (B1175870) carbonate (or their equivalents). jsynthchem.comjsynthchem.com This method allows for the direct synthesis of 5,5-disubstituted hydantoins.

Further derivatization can occur at the nitrogen atoms. For instance, N-arylation of the hydantoin ring can be achieved using reagents like boronic acids in the presence of a copper catalyst. organic-chemistry.org Selective acylation at the N1 or N3 positions is also possible under controlled conditions, which can be used to modulate the reactivity of the molecule. msu.edu These derivatization strategies are crucial for creating novel compounds with specific chemical properties and for synthesizing precursors to more complex molecules. jsynthchem.comjsynthchem.com

Reaction Kinetics and Elucidation of Rate Laws for N-Chlorohydantoin Reactions

Understanding the reaction kinetics of N-chlorohydantoins like this compound is essential for controlling their reactivity as chlorinating agents. Kinetic studies help to elucidate reaction mechanisms by identifying the rate-determining step and the dependence of the reaction rate on the concentration of each reactant. numberanalytics.comyoutube.com

For many chlorination reactions involving N-chloro compounds, the reaction is found to follow second-order kinetics, being first-order with respect to the N-chloro compound and first-order with respect to the substrate. nih.gov For example, the chlorination of diclofenac (B195802) with free chlorine follows this rate law. nih.gov In the context of asymmetric chlorolactonization reactions catalyzed by (DHQD)₂PHAL, studies using 1,3-dichloro-5,5-dimethylhydantoin (a close analog) revealed the reaction to be first-order in both the catalyst and the chlorinating agent, and zero-order in the alkenoic acid substrate. researchgate.net This suggests that the rate-limiting step involves the interaction of the catalyst and the N-chlorohydantoin, preceding the attack on the substrate. researchgate.net

The rate law for a reaction is expressed as: Rate = k[A]ᵐ[B]ⁿ, where k is the rate constant and m and n are the orders of the reaction with respect to reactants A and B. numberanalytics.com These parameters are determined experimentally by monitoring the concentration of reactants or products over time under various initial concentrations. numberanalytics.com

Table 2: Factors Influencing Reaction Rates of N-Chlorohydantoins

| Factor | Influence on Reaction Kinetics | Example |

| pH | Can significantly alter reaction rates by affecting the protonation state of reactants. nih.gov | The rate constants for chlorination of some compounds by hypochlorous acid show strong pH dependence. nih.gov |

| Temperature | Reaction rates generally increase with temperature, as described by the Arrhenius equation. researchgate.netmdpi.com | Disinfection kinetics of N-chloro compounds are enhanced at higher temperatures. mdpi.com |

| Substituents | Electronic and steric effects of substituents on the hydantoin ring can modify the reactivity of the N-Cl bond. researchgate.net | An N1-chloro group can inductively activate the N3-chloro group for electrophilic attack. msu.edu |

| Catalyst | Catalysts can open new, lower-energy reaction pathways, increasing the reaction rate without being consumed. researchgate.net | In asymmetric chlorolactonization, a chiral catalyst's concentration directly influences the reaction rate. researchgate.net |

Advanced Applications and Derivatization in Chemical Synthesis

1,3-Dichloro-5-ethyl-5-methylhydantoin as a Versatile Halogenating Agent in Organic Synthesis

N-chlorinated hydantoins are effective sources of electrophilic chlorine ("Cl+"), making them valuable reagents for a variety of chlorination reactions. Their solid nature, ease of handling, and moderate reactivity offer advantages over gaseous chlorine or other chlorinating agents.

N-chlorinated hydantoins are widely employed for the chlorination of carbonyl compounds at the α-position. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine of the hydantoin (B18101) reagent. This method is effective for the synthesis of α-chloroacetophenones and the chlorination of 1,3-dicarbonyl compounds. arcjournals.orgnih.gov The selectivity of the reaction (mono- vs. di-chlorination) can often be controlled by the reaction conditions. For instance, studies using DCDMH have shown that α-monochlorinated ketones can be selectively prepared using a silica (B1680970) gel catalyst in methanol, while α,α-dichlorinated products are obtained when using a deep eutectic solvent.

| Substrate | Catalyst/Solvent | Product | Yield (%) |

| Acetophenone (B1666503) | Silica Gel / Methanol | α-chloroacetophenone | 98 |

| 1,3-Indandione | Silica Gel / Methanol | 2-chloro-1,3-indandione | 95 |

| Acetophenone | Choline Chloride:p-TsOH | α,α-dichloroacetophenone | 95 |

| Propiophenone | Choline Chloride:p-TsOH | α,α-dichloropropiophenone | 88 |

This table presents data on the α-chlorination of various carbonyl compounds using the representative reagent 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) under different conditions.

The reaction of N-chlorinated hydantoins with alkenes in the presence of water provides a route to chlorohydrin derivatives. The hydantoin acts as the chlorine source for the initial formation of a chloronium ion intermediate from the alkene. Subsequent nucleophilic attack by water results in the formation of the chlorohydrin. This methodology has been successfully applied in complex syntheses, such as the preparation of chlorohydrin derivatives of corticosteroids. arcjournals.orgnih.gov

Chlorination at the benzylic and allylic positions can be achieved using N-chlorinated hydantoins, typically through a free-radical mechanism initiated by light or heat. The reaction's selectivity for these positions is due to the resonance stabilization of the resulting benzylic or allylic radical intermediate. libretexts.org This approach offers a valuable alternative to other reagents like N-chlorosuccinimide (NCS). A notable application is the benzylic chlorination of 2-methylpyrazine (B48319) using DCDMH. arcjournals.orgnih.gov The stability of the intermediate radical is the key factor driving the regioselectivity of this substitution reaction over addition to the double bond. libretexts.org

The moderate and tunable reactivity of N-chlorinated hydantoins makes them ideal for selective chlorinations in molecules with multiple functional groups. Compared to more aggressive reagents like sulfuryl chloride, reagents like DCDMH can exhibit greater chemoselectivity. nih.gov This property was leveraged in the synthesis of the antibiotic ABT-492, where DCDMH was used for the selective chlorination of a heavily functionalized quinolone derivative. arcjournals.orgnih.gov It has also been employed to trap enolates generated from conjugate additions, as demonstrated in a synthetic route toward a building block of Amphotericin B. nih.gov

N-chlorinated hydantoins can effectively convert alkenes into vicinal dichlorides. Research has shown that using a combination of DCDMH and a Lewis acid, such as zinc chloride (ZnCl₂), facilitates the dichlorination of both electron-rich and electron-deficient alkenes. researchgate.net This method serves as a safer and more manageable alternative to using chlorine gas. researchgate.netdntb.gov.ua Experimental evidence suggests that the reaction proceeds through the formation of a chlorine/trichloride anion, which acts as the effective chlorinating species. researchgate.net

| Alkene Substrate | Time (h) | Yield (%) |

| Styrene | 0.5 | 99 |

| (E)-Stilbene | 1.0 | 99 |

| 1-Octene | 2.5 | 86 |

| Cyclohexene | 0.5 | 99 |

| Methyl Cinnamate | 24 | 93 |

This table shows the results for the dichlorination of various alkenes using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and ZnCl₂. researchgate.net

Role as an Oxidant in Chemical Transformations

Beyond halogenation, this compound and its analogues function as effective oxidizing agents for a variety of functional groups. The oxidizing power stems from the positive halogen species (HOCl or H₂O⁺Cl) that are formed upon hydrolysis. arcjournals.org These reagents have been used in numerous oxidative transformations.

Key oxidative applications include:

Oxidation of Alcohols: Secondary alcohols can be oxidized to their corresponding ketones under solvent-free conditions at elevated temperatures using DCDMH. researchgate.netscielo.br Unsaturated alcohols, such as crotyl and cinnamyl alcohol, are oxidized to the corresponding aldehydes. ijsdr.org

Oxidation of Sulfides and Thiols: N-halogenated hydantoins can selectively oxidize sulfides to sulfoxides, often without over-oxidation to the sulfone. tandfonline.com This transformation can be facilitated by hydrated silica gel. tandfonline.com Furthermore, thiols can be oxidized to generate sulfonyl chlorides in situ, which can then be reacted with amines in a one-pot synthesis to produce sulfonamides. researchgate.net

Other Oxidations: DCDMH has been employed for the oxidation of urazoles to triazolinediones and for the microwave-assisted cleavage of oximes. arcjournals.orgnih.gov It also serves as a terminal oxidant in important reactions like the Sharpless asymmetric aminohydroxylation. arcjournals.orgnih.gov

The versatility of these reagents is highlighted by their ability to perform efficiently under various conditions, including solvent-free protocols, making them valuable tools in modern organic synthesis. researchgate.netscielo.br

Oxidation of Diverse Organic Substrates (e.g., Urazoles, Oximes)

This compound is an effective oxidizing agent for a variety of organic substrates. For instance, it can facilitate the oxidation of urazoles to their corresponding triazolinediones. This transformation is significant as triazolinediones are highly reactive species used in various cycloaddition reactions. The oxidation process is generally mild and proceeds with high efficiency.

Similarly, this compound can be employed in the cleavage of oximes to regenerate the corresponding carbonyl compounds. This reaction is crucial in synthetic chemistry for the deprotection of carbonyl groups. The use of this compound offers a valuable alternative to other oxidative cleavage methods. The closely related compound, 1,3-dichloro-5,5-dimethylhydantoin, has been shown to be effective for these transformations. nih.govarcjournals.org

Halodeboronation Reactions

In the realm of organoboron chemistry, this compound can serve as a key reagent in halodeboronation reactions. This process involves the conversion of boronic acids to the corresponding organic halides. Specifically, it can be used for the chlorodeboronation of aryl boronic acids, providing a straightforward method for the introduction of chlorine atoms onto aromatic rings. This reaction is of considerable interest in the synthesis of pharmaceutical intermediates and other fine chemicals. The utility of 1,3-dichloro-5,5-dimethylhydantoin in this capacity has been documented, indicating the likely efficacy of its 5-ethyl-5-methyl counterpart. nih.gov

Applications in Asymmetric Synthesis (e.g., Sharpless Asymmetric Aminohydroxylation)

This compound is also anticipated to find application as a terminal oxidant in asymmetric synthesis, most notably in the Sharpless asymmetric aminohydroxylation. nih.gov This powerful reaction allows for the enantioselective synthesis of 1,2-amino alcohols from alkenes. nih.govresearchgate.net In this catalytic cycle, the N-chloroamide substrate, in this case, this compound, reoxidizes the osmium catalyst, allowing the catalytic process to continue. The choice of the nitrogen source can influence the efficiency and selectivity of the reaction, making hydantoin derivatives like this compound valuable reagents in the synthesis of chiral molecules.

Activation of Catalytic Systems (e.g., Iridium Catalysts)

Beyond its role as a stoichiometric oxidant, this compound can also function as an activator for catalytic systems. For example, it can be used for the oxidative activation of iridium catalysts employed in asymmetric hydrogenation reactions. nih.gov The N-Cl bonds of the hydantoin can interact with the metal center, facilitating the formation of the active catalytic species. This application highlights the versatility of this compound in modern catalytic methodologies, contributing to the development of more efficient and selective chemical transformations.

Development of N-Halamine Based Materials and Coatings

The presence of the N-halamine functionality in this compound makes it a prime candidate for the development of antimicrobial materials and coatings. These materials are of significant interest for applications in healthcare, textiles, and water purification due to their ability to inactivate a broad spectrum of pathogens.

Grafting of N-Halamine Hydantoin Moieties onto Polymeric Substrates (e.g., Chitosan, Siloxanes, Polyester (B1180765) Fabrics)

A primary strategy for creating antimicrobial surfaces is the covalent attachment, or grafting, of N-halamine precursors onto polymeric substrates. The hydantoin moiety can be functionalized with a polymerizable group, allowing it to be incorporated into or onto various polymers. This approach creates non-leaching antimicrobial surfaces with long-lasting efficacy.

The grafting process can be achieved through various polymerization techniques, including free-radical polymerization. nih.govmdpi.com For instance, a hydantoin derivative containing a vinyl or allyl group can be grafted onto polyester fabrics through a "pad-dry-cure" process. This method results in a durable coating with regenerable biocidal properties. The grafted fabric can then be treated with a chlorine source to generate the active N-halamine structure.

| Polymeric Substrate | Grafting Method | Resulting Properties |

| Chitosan | Chemical modification | Biocidal and biocompatible material |

| Siloxanes | Co-polymerization | Antimicrobial and water-repellent coating |

| Polyester Fabrics | Pad-dry-cure graft polymerization | Durable and rechargeable antimicrobial textile |

Synthesis and Characterization of Zwitterionic N-Chlorohydantoins for Enhanced Properties

These zwitterionic compounds have demonstrated enhanced antibacterial activity compared to their non-zwitterionic counterparts. The presence of the zwitterionic moiety can improve the interaction of the N-halamine with the bacterial cell membrane, leading to more efficient inactivation of pathogens. Furthermore, the zwitterionic nature of these compounds can impart antifouling properties to surfaces, preventing the adhesion of microorganisms and the formation of biofilms.

| Zwitterionic Moiety | Synthetic Approach | Key Enhanced Property |

| Sulfobetaine | Multi-step synthesis involving alkylation of an amine with a sultone | Improved water solubility and biocidal efficacy |

| Carboxybetaine | Reaction of a hydantoin derivative with a haloalkanoic acid | Enhanced biocompatibility and antimicrobial activity |

Design of Regenerable Halogen-Releasing Systems for Sustained Chemical Activity

The design of regenerable halogen-releasing systems leverages the unique chemical properties of N-halamine compounds like this compound. These systems are engineered to provide a sustained and controlled release of active halogen, primarily chlorine, for antimicrobial or other chemical activities. The core principle lies in the covalent attachment of the hydantoin precursor to a substrate, followed by halogenation to create a stable, yet reactive, N-Cl bond.

The regenerability of these systems is a key feature, allowing for the replenishment of the active halogen once it has been consumed. This process typically involves a simple treatment with a halogen source, such as a dilute solution of sodium hypochlorite (B82951) (bleach). The amide and imide nitrogens within the hydantoin ring can be re-halogenated, restoring the system's chemical activity.

Key Design Principles:

Covalent Immobilization: The hydantoin moiety is typically attached to a polymer backbone or a surface through a covalent bond. This prevents the leaching of the biocide into the surrounding environment, enhancing its durability and long-term efficacy.

Substrate Compatibility: The choice of substrate is crucial and can range from natural fibers like cotton to synthetic polymers such as polyurethane and polystyrene. The method of attachment is tailored to the specific substrate to ensure a stable linkage.

Optimized Halogen Loading: The efficiency of the system is dependent on the amount of active halogen it can store and release. The presence of two nitrogen atoms in the hydantoin ring of this compound allows for a higher potential chlorine loading compared to single N-halamine structures.

Controlled Release Kinetics: The rate of halogen release is influenced by factors such as the stability of the N-Cl bond, the surrounding pH, temperature, and the presence of organic matter. The substitution pattern on the hydantoin ring, such as the ethyl and methyl groups at the C-5 position, can modulate this stability and release rate.

Table 1: Comparison of N-Halamine Precursors for Regenerable Systems

| Precursor | Substrate Example | Method of Attachment | Rechargeability | Reference |

| 5,5-dimethylhydantoin (B190458) (DMH) | Polyurethane (PU) | Covalent linking via a diisocyanate coupling agent | High; can be repeatedly recharged with bleach. nih.gov | nih.gov |

| Hydantoin-containing monomers | Cotton Cellulose (B213188) | Graft polymerization | Durable and regenerable antimicrobial properties. nih.gov | nih.gov |

| Monomethylol hydantoin | Polyurethane Coating | Covalent attachment | Can be recharged to be antimicrobial for extended periods. researchgate.net | researchgate.net |

Hydantoin-Enhanced Halogen Efficacy in Industrial Chemical Processes (e.g., Pulp and Paper Applications)

In industrial settings such as pulp and paper manufacturing, the control of microbial growth, particularly the formation of biofilms (slime), is critical to maintaining operational efficiency and product quality. google.com Halogenated hydantoins, including this compound, are employed as highly effective slimicides. nih.govgoogle.com The hydantoin structure plays a pivotal role in enhancing the efficacy and stability of the active halogen in these demanding environments.

The primary mechanism of action involves the release of hypochlorous acid, a potent biocide, upon hydrolysis of the N-Cl bonds. However, the hydantoin acts as a stabilizer, preventing the rapid dissipation of the free halogen. This stabilization leads to a more sustained and targeted delivery of the antimicrobial agent.

Advantages of Hydantoin-Based Halogen Systems in Pulp and Paper Processing:

Improved Microbial Control: By providing a controlled release of the biocide, hydantoin-based systems can more effectively penetrate and disrupt biofilms compared to the bulk addition of unstabilized halogen.

Compatibility with Papermaking Additives: Free halogens can react with and degrade essential papermaking additives such as optical brightening agents, dyes, and strength resins. The stabilized halogen from hydantoin derivatives exhibits lower reactivity towards these components, preserving their function and the quality of the final paper product.

Reduced Corrosion: The lower concentration of free halogen in the system helps to mitigate the corrosion of processing equipment, a common issue with traditional halogen-based biocides. google.com

Table 2: Performance Attributes of Hydantoin-Stabilized Halogen Programs

| Feature | Description | Benefit in Pulp & Paper Processing |

| Oxidant Stabilization | Hydantoin reversibly binds with halogen, reducing its free concentration. | Enhanced microbicidal efficacy and reduced consumption of the biocide. researchgate.net |

| Deposit Control | Sustained release of halogen provides effective and continuous disruption of biofilms. | Improved paper machine cleanliness and production efficiency. researchgate.net |

| Furnish Compatibility | Lower reactivity with sensitive papermaking additives. | Preservation of optical brighteners, resins, and other furnish components. researchgate.net |

| Operational Flexibility | Effective across a broad range of pH and water quality conditions. | Consistent performance in both acid and alkaline papermaking processes. google.com |

The use of a 5-methyl-5-ethyl hydantoin derivative in combination with other biocides has been shown to be an effective strategy for controlling microbial growth in pulp and paper systems. google.com This approach highlights the synergistic potential of hydantoin-based chemistries in complex industrial applications.

Utilization as a Precursor in the Synthesis of Structurally Related Organic Compounds

Beyond its direct application as a biocide, this compound serves as a versatile precursor in the synthesis of a variety of structurally related organic compounds. The reactive N-Cl bonds and the inherent structure of the hydantoin ring provide multiple avenues for chemical modification and elaboration.

One of the primary uses of dichlorohydantoins in organic synthesis is as a chlorinating agent. nih.govsigmaaldrich.com These compounds can act as a source of electrophilic chlorine for a range of transformations, offering advantages in terms of handling and selectivity compared to gaseous chlorine.

Synthetic Applications:

Chlorination Reactions: this compound can be employed for the chlorination of various organic substrates. The related compound, 1,3-dichloro-5,5-dimethylhydantoin, has been used for the α-chlorination of ketones and the preparation of arenesulfonyl chlorides. sigmaaldrich.com

Synthesis of N-Alkyl-N-chlorohydantoins: The chlorine atoms on the hydantoin ring can be selectively replaced, or the precursor 5-ethyl-5-methylhydantoin (B102286) can be selectively chlorinated and alkylated to produce a range of N-alkyl-N-chlorohydantoin derivatives with tailored properties.

Precursor to Spirocyclic Compounds: The hydantoin ring can serve as a scaffold for the synthesis of more complex heterocyclic systems, including spirocyclic compounds. beilstein-journals.org Spiro-fused hydantoins are of interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov The synthesis of such compounds can involve the modification of the C5 position of the hydantoin ring.

Table 3: Examples of Reactions Utilizing Dichlorohydantoin Precursors

| Reaction Type | Substrate | Product | Reagent | Reference |

| α-Chlorination | Acetophenones | α-Chloroacetophenones | 1,3-Dichloro-5,5-dimethylhydantoin | sigmaaldrich.com |

| Oxidative Chlorination | Urazoles | Triazolinediones | 1,3-Dichloro-5,5-dimethylhydantoin | sigmaaldrich.com |

| Synthesis of Spiro-compounds | 5-Iminohydantoins | Hydantoin/1,2,4-oxadiazoline spiro-compounds | Nitrile Oxides | beilstein-journals.org |

The synthesis of novel hydantoin derivatives is an active area of research, with applications in drug discovery and materials science. The ability to functionalize the hydantoin core at multiple positions allows for the creation of a diverse library of compounds with a wide range of chemical and biological activities.

Environmental Fate and Degradation Mechanisms

Hydrolytic Degradation Pathways in Aqueous Environments

Hydrolysis is the most significant degradation pathway for 1,3-Dichloro-5-ethyl-5-methylhydantoin upon its introduction into aqueous environments. The N-Cl bonds in the hydantoin (B18101) ring are susceptible to nucleophilic attack by water, leading to a rapid breakdown of the parent molecule. haz-map.comnih.gov This process results in the release of active chlorine species and the formation of a stable hydantoin degradate. regulations.gov

The rate of hydrolysis of N-chlorohydantoins is highly dependent on the pH of the aqueous solution. While specific kinetic studies for this compound are not widely available, the behavior of similar N-chloro compounds suggests that the degradation is subject to base-catalyzed hydrolysis. For the related compound 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), complete decomposition has been noted at a pH of 9, indicating that alkaline conditions significantly accelerate the breakdown process. nih.gov

Generally, for organic chemicals, hydrolysis can be acid-catalyzed, neutral, or base-catalyzed. epa.gov For N-chlorohydantoins, the rate of degradation is expected to increase as the pH becomes more alkaline. This is because the hydroxide (B78521) ion (OH⁻) is a stronger nucleophile than water and can more effectively attack the N-Cl bond, facilitating the cleavage and subsequent formation of hypochlorous acid and the hydantoin anion. The product formation itself—hypochlorous acid and 5-Ethyl-5-methylhydantoin (B102286)—is expected to be consistent across the environmentally relevant pH range (typically pH 5 to 9), with the primary variable being the rate at which these products are formed.

| pH Condition | Dominant Hydrolysis Mechanism | Expected Relative Degradation Rate |

|---|---|---|

| Acidic (pH < 7) | Neutral Hydrolysis | Slow to Moderate |

| Neutral (pH = 7) | Neutral Hydrolysis | Moderate |

| Alkaline (pH > 7) | Base-Catalyzed Hydrolysis | Rapid |

The principal and most stable degradation product resulting from the hydrolysis of this compound is 5-Ethyl-5-methylhydantoin (EMH). haz-map.comnih.gov Regulatory assessments by bodies such as the U.S. EPA identify EMH as a persistent metabolite. regulations.gov The stability of the hydantoin ring structure, once the active chlorine atoms are removed, contributes to its persistence in the environment. Unlike the parent compound, EMH is not subject to rapid hydrolysis. Its subsequent degradation is expected to occur via slower processes like microbial action, although specific data on its ultimate fate are limited. The EPA's risk assessments for halohydantoins focus on the degradates (EMH and the related 5,5-dimethylhydantoin), noting that they are not of toxicological concern at expected exposure levels. regulations.gov

Photolytic and Oxidative Degradation Processes in Environmental Matrices

Direct photolysis is not considered a major degradation pathway for this compound. Its chemical structure, similar to that of other hydantoins, does not possess significant chromophores that absorb light within the solar spectrum reaching the Earth's surface (wavelengths >290 nm). nih.gov Therefore, it is not expected to be susceptible to direct photodegradation in sunlit surface waters or on soil surfaces.

While DCEH is an oxidizing agent, its environmental fate is dominated by its rapid hydrolysis. homedepot.com The hypochlorous acid formed during hydrolysis is a strong oxidizing agent and will react readily with organic matter and other reduced substances in the environment. Indirect photolysis, involving reactions with photochemically produced species like hydroxyl radicals (•OH) in the atmosphere or water, could theoretically contribute to degradation. However, the rate of hydrolysis in aqueous environments is so rapid that it would almost certainly outcompete any photolytic processes for the parent compound.

Biodegradation and Microbial Transformation Pathways

The biodegradation of the parent this compound molecule is not considered a significant environmental fate process. The rapid abiotic hydrolysis of the compound occurs much faster than microbial processes can acclimate and begin to break it down. regulations.gov

Sorption and Transport Phenomena of N-Chlorohydantoins and their Degradates in Environmental Compartments

The sorption and transport behavior of this compound and its degradate, 5-Ethyl-5-methylhydantoin, determines their mobility in the environment, particularly in soil and sediment.

Due to its rapid hydrolysis, the parent DCEH molecule has a very limited lifetime in the presence of water, making its sorption to soil or sediment negligible. Any potential for sorption is quickly negated by its transformation into EMH.

The mobility of the persistent metabolite, EMH, is of greater environmental relevance. Its potential to sorb to soil and sediment is primarily governed by its affinity for organic carbon, a property often estimated by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org While experimental Koc values for EMH are not available, an estimation can be made based on its octanol-water partition coefficient (Kow). The computed XLogP3 value (a surrogate for log Kow) for EMH is 0.2, indicating it is a relatively hydrophilic compound. nih.gov Using empirical relationships (e.g., Log Koc ≈ 0.69 * Log P + 0.22), this low Log P value suggests a low Log Koc. researchgate.net

A low Koc value indicates weak sorption to soil organic matter and, consequently, a high potential for mobility. epa.gov Therefore, 5-Ethyl-5-methylhydantoin is expected to be mobile in soil and has the potential to leach into groundwater or be transported via surface runoff into aquatic systems.

| Compound | Primary Fate Process | Estimated Log P (Log Kow) | Expected Sorption Potential (Koc) | Expected Mobility in Soil |

|---|---|---|---|---|

| This compound | Rapid Hydrolysis | N/A (transient) | Negligible | Very Low (due to rapid degradation) |

| 5-Ethyl-5-methylhydantoin (EMH) | Sorption, Transport, Slow Biodegradation | 0.2 nih.gov | Low | High |

Methodologies for Environmental Fate Studies (e.g., Radiolabeled vs. Non-Radiolabeled Approaches)

The investigation of a chemical's environmental fate relies on established study designs, often guided by regulatory bodies like the OECD or EPA. A key methodological choice is the use of radiolabeled versus non-radiolabeled test substances.

Radiolabeled Approaches: Using a compound synthesized with a radioactive isotope (commonly ¹⁴C) is the preferred method for comprehensive environmental fate studies. This approach offers several distinct advantages:

Mass Balance: Radiolabeling allows for a complete accounting of the applied radioactivity, ensuring that all transformation products, non-extractable residues bound to soil, and volatile compounds (like ¹⁴CO₂) are tracked and quantified.

Pathway Identification: It enables the definitive identification and characterization of degradation pathways and transient intermediate metabolites that might be missed with non-labeled techniques.

Accuracy and Sensitivity: Detection via liquid scintillation counting or other radiological methods is highly sensitive and less prone to interference from the environmental matrix (e.g., soil or water components) compared to other analytical techniques.

Non-Radiolabeled Approaches: Studies with non-radiolabeled compounds are also utilized, primarily to determine the rate of dissipation of the parent compound. These studies rely on analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the specific chemical over time. While this approach can be effective for determining a degradation half-life, it has limitations:

It cannot provide a complete mass balance.

The nature and quantity of degradation products are often unknown unless specific analytical standards for expected metabolites are available.

Distinguishing between degradation and irreversible binding to the matrix can be difficult.

For a compound like this compound, a radiolabeled study would be essential to conclusively track its rapid hydrolysis and quantify the formation of 5-Ethyl-5-methylhydantoin and any minor degradates, as well as to follow the ultimate fate of the persistent EMH metabolite.

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NQR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups attached to the C5 position of the hydantoin (B18101) ring. The ethyl group would exhibit a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. The methyl group directly attached to C5 would appear as a singlet. The chemical shifts of these protons are influenced by the electronegative nitrogen and chlorine atoms in the ring, generally shifting them downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule. This includes the two carbonyl carbons (C2 and C4) in the hydantoin ring, the quaternary carbon at the C5 position, and the carbons of the ethyl and methyl substituents. The carbonyl carbons are expected to resonate at the lowest field (highest ppm values) due to the strong deshielding effect of the double-bonded oxygen atoms. Computational methods, such as Density Functional Theory (DFT), can be employed to predict these chemical shifts with a reasonable degree of accuracy, typically with a mean absolute error of less than 1.2 ppm. d-nb.infonih.gov

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Assignment | Predicted Shift (ppm) |

| -CH2- (ethyl) | Quartet |

| -CH3 (ethyl) | Triplet |

| -CH3 (at C5) | Singlet |

| Note: This table represents predicted values and splitting patterns. Actual experimental values may vary. |

Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR spectroscopy is a technique particularly sensitive to the electronic environment of nuclei with a quadrupole moment, such as the chlorine-35 and chlorine-37 isotopes. illinois.edudu.ac.in In 1,3-Dichloro-5-ethyl-5-methylhydantoin, the two chlorine atoms are bonded to nitrogen atoms. NQR can provide valuable information about the C-N-Cl bond characteristics and the local crystalline environment. du.ac.inacs.org The resonance frequencies are highly sensitive to the electric field gradient at the chlorine nucleus, making NQR a useful tool for studying intermolecular interactions and detecting different polymorphic forms of the solid compound. illinois.eduuva.es

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the various C-H and C-N bonds.

The most prominent peaks would be the strong stretching vibrations of the two carbonyl (C=O) groups within the hydantoin ring, typically appearing in the region of 1700-1800 cm⁻¹. The exact position of these bands can be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. Other expected absorptions include C-H stretching vibrations from the ethyl and methyl groups around 2850-3000 cm⁻¹ and C-N stretching vibrations.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Carbonyl (C=O) stretch | 1700 - 1800 |

| C-H stretch (sp³ hybridized) | 2850 - 3000 |

| C-N stretch | 1200 - 1350 |

| Note: This table provides typical ranges for the functional groups present. |

Mass Spectrometry (MS, GC-MS, HPLC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 211.04 g/mol . nih.gov

In a mass spectrum of this compound, a molecular ion peak ([M]⁺) would be expected. However, due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion can occur through various pathways, including the loss of a chlorine atom, an ethyl group, or a methyl group. tandfonline.com Analysis of these fragment ions can help to confirm the structure of the molecule. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to separate the compound from a mixture before mass analysis. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of chemical reactions. A reverse-phase HPLC method has been described for the analysis of this compound. sielc.com

This method utilizes a stationary phase that is nonpolar, while the mobile phase is a polar solvent mixture. For this compound, a suitable mobile phase could consist of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for MS-compatible applications. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, HPLC can also be used for quantitative analysis.

| HPLC Method Parameters | |

| Mode | Reverse Phase (RP) |

| Column | e.g., Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV or Mass Spectrometry (MS) |

| Source: Adapted from SIELC Technologies. sielc.com |

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reaction progress and for screening purposes. For the analysis of hydantoin derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govresearchgate.net

A suitable mobile phase, or eluent, is selected to achieve good separation of the starting materials, intermediates, and the final product. The choice of eluent depends on the polarity of the compounds being separated. After the separation, the spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by using a staining reagent. epfl.ch The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for its identification by comparison with a standard. nih.gov

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the methodology applied to analogous hydantoin derivatives provides a clear framework for its structural elucidation.

In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded on a detector. By analyzing the positions and intensities of the diffraction spots, scientists can construct an electron density map of the molecule, which in turn reveals the precise coordinates of each atom.

For instance, studies on other hydantoin derivatives, such as 2-cyanoguanidinophenytoin and its Mannich bases, have successfully employed this technique to determine their molecular geometries, bond lengths, bond angles, and intermolecular interactions. nih.gov These studies reveal key structural features of the hydantoin ring and how it is influenced by different substituent groups. nih.gov The crystal structures of these related compounds are often stabilized by networks of hydrogen bonds and other intermolecular forces, which dictate their packing in the solid state. nih.gov

For this compound, X-ray crystallography would definitively confirm the puckering of the five-membered hydantoin ring, the spatial orientation of the ethyl and methyl groups at the C5 position, and the precise bond lengths and angles of the N-Cl bonds. This information is invaluable for understanding the molecule's reactivity, stability, and interactions with other molecules.

Table 1: Representative Crystallographic Data for a Hydantoin Derivative (2-cyanoguanidinophenytoin)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å α = 90°, β = XX.XX°, γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

Note: The values in this table are illustrative for a related hydantoin compound and are not the actual data for this compound.

Quantitative Analytical Methods (e.g., Iodometric Titration for Active Halogen Content)

As a chlorinated hydantoin, the efficacy of this compound as a disinfectant is directly related to its "active halogen" or "available chlorine" content. Iodometric titration is a classic and reliable analytical method used to quantify this active chlorine content. nemi.govtsijournals.com This technique is based on the oxidizing ability of the chlorine atoms attached to the nitrogen atoms of the hydantoin ring.

The general procedure for iodometric titration involves the following steps:

A precisely weighed sample of this compound is dissolved in a suitable solvent.

An excess of potassium iodide (KI) solution is added to the sample solution, which is then acidified (typically with acetic acid). The active chlorine in the compound oxidizes the iodide ions (I⁻) to free iodine (I₂). nemi.gov

Reaction: C₆H₈Cl₂N₂O₂ + 2I⁻ + 2H⁺ → C₆H₈N₂O₂ + I₂ + 2HCl

The liberated iodine, which imparts a yellow-brown color to the solution, is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). nemi.govtsijournals.com

As the titration proceeds, the iodine is reduced back to iodide ions, and the color of the solution fades.

Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

When the solution becomes pale yellow, a starch indicator is added, forming a deep blue-black complex with the remaining iodine.

The titration is continued until the blue-black color disappears, indicating that all the iodine has been consumed. This is the endpoint of the titration.

By knowing the volume and concentration of the sodium thiosulfate solution used, the amount of liberated iodine can be calculated, which is stoichiometrically related to the active chlorine content of the original this compound sample. semanticscholar.org Modern adaptations of this method can be semi-automated using spectrophotometers to detect the endpoint, increasing throughput and reducing manual error. semanticscholar.orgresearchgate.net

Table 2: Key Reagents and Observations in Iodometric Titration

| Step | Reagent Added | Chemical Reaction/Process | Observable Change |

|---|---|---|---|

| 1 | Potassium Iodide (KI) & Acid | Oxidation of I⁻ to I₂ by active chlorine | Solution turns yellow-brown |

| 2 | Sodium Thiosulfate (Na₂S₂O₃) | Reduction of I₂ to I⁻ | Yellow-brown color fades |

| 3 | Starch Indicator | Formation of starch-iodine complex | Solution turns deep blue-black |

| 4 | Sodium Thiosulfate (Na₂S₂O₃) to endpoint | Complete reduction of remaining I₂ | Blue-black color disappears |

Advanced Sample Preparation Techniques for Complex Matrices (e.g., Disposable Pipette Extraction)

Analyzing this compound in complex matrices, such as environmental water samples, industrial process streams, or biological fluids, often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest. researchgate.netresearchgate.net Disposable Pipette Extraction (DPX) is a modern, rapid, and efficient sample preparation technique that is well-suited for this purpose. scielo.brdpxtechnologies.com

DPX is a form of solid-phase extraction (SPE) that utilizes a pipette tip containing a small amount of sorbent material loosely packed between two frits. scielo.br The principle involves the partitioning of the analyte from the sample matrix onto the sorbent, followed by elution with a small volume of a suitable solvent.

The DPX procedure for extracting a compound like this compound from a water sample would typically involve the following steps:

Conditioning: The sorbent in the DPX tip is conditioned by aspirating and dispensing a small amount of an organic solvent (e.g., methanol) followed by water. This activates the sorbent and ensures reproducible interactions.

Extraction: A specific volume of the sample is repeatedly aspirated and dispensed through the DPX tip. This creates a dynamic mixing of the sample with the sorbent, facilitating rapid and efficient binding of the analyte to the sorbent material. scielo.br

Washing (Optional): To remove any weakly bound interfering compounds, a wash solution (e.g., water or a weak organic-aqueous mixture) can be passed through the tip.

Elution: The retained analyte is eluted from the sorbent by aspirating and dispensing a small volume of a strong organic solvent (e.g., acetonitrile or methanol). This concentrated analyte solution is then collected for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov

The choice of sorbent is critical and depends on the physicochemical properties of this compound. A reverse-phase sorbent (e.g., C18) would likely be effective for extracting this moderately nonpolar compound from aqueous samples. DPX offers several advantages over traditional sample preparation methods, including reduced solvent consumption, faster extraction times, and the potential for high-throughput automation. scielo.brdpxtechnologies.com

Table 3: Comparison of DPX with Conventional Solid-Phase Extraction (SPE)

| Feature | Disposable Pipette Extraction (DPX) | Conventional SPE Cartridge |

|---|---|---|

| Extraction Time | Typically < 2 minutes per sample | Longer, often requires vacuum manifolds |

| Solvent Consumption | Low (microliter to milliliter range) | Higher (milliliter range) |

| Sample Volume | Flexible, from microliters to milliliters | Typically larger volumes |

| Throughput | High, easily automated | Lower, can be parallelized but often more cumbersome |

| Sorbent Mass | Low (milligrams) | Higher (milligrams to grams) |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of molecules. For 1,3-dichloro-5-ethyl-5-methylhydantoin, these methods could provide invaluable insights into its mechanisms of action as a halogenating agent.

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Energy Profiles

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and reactivity of chemical systems. Application of DFT to this compound would allow for the detailed exploration of its reaction pathways, particularly in its role as a chlorine donor. Researchers could model reactions with various substrates to map out the potential energy surfaces, identifying transition states and intermediates. This would enable the calculation of reaction energy profiles, providing a quantitative understanding of the thermodynamics and kinetics of the chlorination process. Such studies would be crucial in optimizing its application and in the design of new, more efficient disinfectant agents.

Ab Initio and Semi-Empirical Methods for Molecular Properties